molecular formula C5H4N4 B1266753 1,2,4-Triazolo[4,3-a]pyrazine CAS No. 274-82-8

1,2,4-Triazolo[4,3-a]pyrazine

Cat. No. B1266753
CAS RN: 274-82-8
M. Wt: 120.11 g/mol
InChI Key: NVSPJDGXKBDYIZ-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-a]pyrazine is a heterocyclic aromatic compound belonging to the pyrazine family of compounds. It is a six-membered ring with three nitrogen atoms and three carbon atoms. It is an important synthetic intermediate for the synthesis of many pharmaceuticals, agrochemicals, and dyes. It is also used as a building block for the synthesis of other heterocyclic compounds.

Scientific Research Applications

1. Anticancer Drug Synthesis

The compound 1,2,4-Triazolo[4,3-a]pyrazine is crucial in synthesizing various small molecule anticancer drugs. A study by Zhang et al. (2019) details the synthesis of 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine, an important intermediate in this process. The synthesis involves substitution, acylation, cyclization, and chlorination reactions, yielding a high total yield of 76.57% (Zhang et al., 2019).

2. Diverse Biological Activities

Triazolo[4,3-a]pyrazine derivatives exhibit a wide spectrum of potential biological activities. Jethava et al. (2020) emphasize the compound's role as a key template in developing various therapeutic agents. This versatility is due to its structural diversity and the ability to synthesize different derivatives for functional motifs (Jethava et al., 2020).

3. Anticonvulsant Activity

This compound derivatives have been synthesized and tested for their anticonvulsant activities. Kelley et al. (1995) reported that certain synthesized compounds showed potent activity against maximal electroshock-induced seizures in rats, suggesting its potential use in treating convulsions (Kelley et al., 1995).

4. Organic Synthesis Applications

The compound is also a vital scaffold in organic synthesis. Its structural properties facilitate the synthesis and functionalization of various heterocyclic compounds. Demmer et al. (2015) developed a new tactic for synthesizing and selectively functionalizing [1,2,4]triazolo[4,3-a]pyrazines, demonstrating the compound's versatility in organic chemistry (Demmer et al., 2015).

5. Phosphodiesterase Inhibitors

As a scaffold, triazolo[4,3-a]pyrazine derivatives have been utilized to develop potent phosphodiesterase inhibitors. Rombouts et al. (2015) reported the synthesis of novel pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as selective inhibitors with promising drug-like properties (Rombouts et al., 2015).

Mechanism of Action

Target of Action

The compound [1,2,4]triazolo[4,3-a]pyrazine, also known as 1,2,4-Triazolo[4,3-a]pyrazine, has been found to interact with several targets. It has shown potential as a c-Met kinase inhibitor , which plays a crucial role in the growth and survival of cancer cells. Additionally, it has exhibited antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . Other potential targets include DprE1 and Poly (ADP-ribose) polymerase 1 (PARP1) , which are involved in bacterial cell wall biosynthesis and DNA repair mechanisms, respectively.

Mode of Action

As a c-Met kinase inhibitor, it likely prevents the activation of the c-Met pathway, thereby inhibiting the growth and survival of cancer cells .

Biochemical Pathways

The biochemical pathways affected by [1,2,4]triazolo[4,3-a]pyrazine are likely to be diverse given its multiple targets. In cancer cells, it may inhibit the c-Met pathway, affecting downstream processes such as cell proliferation and survival . In bacteria, it may disrupt cell wall biosynthesis or other essential processes, leading to bacterial death .

Result of Action

The result of [1,2,4]triazolo[4,3-a]pyrazine’s action would depend on its target. In cancer cells, inhibition of the c-Met pathway could lead to reduced cell proliferation and increased cell death . In bacteria, the compound’s action could result in bacterial death due to disruption of essential processes .

Future Directions

The future directions for 1,2,4-Triazolo[4,3-a]pyrazine research could involve the design and synthesis of novel derivatives, with the aim of improving their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines . Additionally, the development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field .

Biochemical Analysis

Biochemical Properties

1,2,4-Triazolo[4,3-a]pyrazine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. This compound has been shown to interact with enzymes such as c-Met kinase and PARP1, leading to the inhibition of their activities . The interaction with c-Met kinase is particularly noteworthy, as it is involved in various cellular processes, including cell growth, survival, and migration. By inhibiting c-Met kinase, this compound can potentially disrupt these processes, making it a promising candidate for anti-cancer therapies .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as A549, MCF-7, and HeLa, this compound has demonstrated significant antiproliferative activities . It influences cell function by inhibiting cell signaling pathways associated with c-Met kinase and VEGFR-2 kinases, leading to reduced cell proliferation and induction of apoptosis . Additionally, this compound affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of enzymes such as c-Met kinase and PARP1, leading to their inhibition . This inhibition results in the disruption of downstream signaling pathways, ultimately affecting cellular processes such as proliferation, survival, and DNA repair. The binding interactions are facilitated by the unique structural features of this compound, which allow it to fit into the active sites of these enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent antiproliferative effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits moderate inhibition of target enzymes and limited antiproliferative effects. As the dosage increases, the inhibitory effects become more pronounced, leading to significant reductions in tumor growth and enhanced apoptosis in cancer cells . High doses of this compound can also result in toxic or adverse effects, highlighting the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions that can influence its activity and stability. Enzymes such as cytochrome P450 play a role in the metabolism of this compound, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can affect the compound’s efficacy and safety profile, making it essential to understand its biotransformation in detail.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which can affect its therapeutic potential. For instance, binding to specific transporters can facilitate the uptake of this compound into target cells, enhancing its efficacy . Understanding the transport and distribution mechanisms is crucial for optimizing the delivery and targeting of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, localization to the nucleus can enhance its interaction with nuclear enzymes such as PARP1, leading to more effective inhibition of DNA repair processes . The subcellular distribution of this compound is therefore a critical factor in determining its biochemical and therapeutic effects.

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-9-4-7-8-5(9)3-6-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSPJDGXKBDYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290402
Record name 1,2,4-Triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

274-82-8
Record name 274-82-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-Triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary molecular targets of [, , ]triazolo[4,3-a]pyrazine derivatives?

A1: Research indicates that [, , ]triazolo[4,3-a]pyrazine derivatives exhibit activity towards various targets, including:

  • Human Renin: These compounds have demonstrated potent inhibitory activity against human renin, an enzyme involved in the renin-angiotensin system, suggesting potential applications for hypertension treatment. [, ]
  • Phosphodiesterase 2 (PDE2) & Phosphodiesterase 10 (PDE10): Specific derivatives exhibit potent inhibitory activity against PDE2 and PDE10, enzymes involved in regulating intracellular cyclic nucleotide signaling, making them promising candidates for neurological disorders. [, ]
  • P2X7 Receptor: Certain derivatives act as antagonists of the P2X7 receptor, a key player in inflammatory processes and pain signaling, suggesting potential for treating inflammatory and neuropathic pain. [, ]
  • c-Met Kinase: [, , ]triazolo[4,3-a]pyrazines bearing 4-oxo-pyridazinone moieties have shown potent inhibition of c-Met kinase, a crucial regulator of cell growth and survival, making them attractive targets for anti-cancer therapies. []

Q2: How does the introduction of a linear, lipophilic moiety at the meta-position of the phenyl ring attached to the triazole influence the activity of [, , ]triazolo[4,3-a]pyrazine derivatives?

A2: Studies have shown that incorporating a linear, lipophilic moiety at the meta-position of the phenyl ring in pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines enhances selectivity for PDE2 over PDE10. This modification is thought to influence the interaction with the binding pockets of these enzymes, leading to preferential inhibition of PDE2. []

Q3: What structural modifications to the piperazine ring of 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine were explored to mitigate its observed genotoxicity?

A3: Investigations into the genotoxicity of 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine, a potent H4 receptor antagonist, revealed that metabolic bioactivation of the piperazine moiety, potentially leading to the formation of reactive intermediates like glyoxal, could be responsible for its mutagenicity. To address this, researchers explored modifications to the piperazine ring, aiming to disrupt the bioactivation pathways without compromising the H4 receptor inhibitory potency. This led to the development of next-generation compounds that retained their activity while exhibiting a reduced genotoxic profile. []

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